molecular formula C10H20ClNO B1451472 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride CAS No. 1185297-82-8

3-(Cyclopentylmethoxy)pyrrolidine hydrochloride

Cat. No. B1451472
M. Wt: 205.72 g/mol
InChI Key: MLOCXFYAJGEPKQ-UHFFFAOYSA-N
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Description

“3-(Cyclopentylmethoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H20ClNO . It has a molecular weight of 205.73 . The IUPAC name for this compound is 3-(cyclopentylmethoxy)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-(Cyclopentylmethoxy)pyrrolidine hydrochloride” is 1S/C10H19NO.ClH/c1-2-4-9(3-1)8-12-10-5-6-11-7-10;/h9-11H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrrolidines are a significant class of heterocyclic organic compounds, known for their wide range of biological effects and applications in medicine, as well as their utility in industry as dyes or agrochemical substances. The study of pyrrolidine chemistry is vital due to its implications in developing new pharmaceuticals and materials. For instance, the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been explored for pyrrolidine synthesis, highlighting the importance of understanding these reactions for creating bioactive molecules and other industrial applications (Żmigrodzka et al., 2022).

Gold Catalysis in Organic Synthesis

Gold catalysis has been employed in the efficient cycloisomerization of alpha-aminoallenes to 3-pyrrolines, demonstrating the utility of gold(III) chloride in facilitating high-yield chemical reactions. The resulting 3-pyrrolines are valuable intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and natural products, showcasing the role of gold catalysis in enhancing the synthesis of complex organic compounds (Morita & Krause, 2004).

Cycloaddition and Annulation Strategies

Cycloaddition and annulation strategies are among the most efficient methods for constructing multisubstituted pyrrolidines, crucial for synthesizing bioactive natural products and drugs. These strategies are celebrated for their atom economy, stereoselectivity, diversity of products, and potential for asymmetric synthesis, as demonstrated in the synthesis of pyrrolidine-containing alkaloids (Li et al., 2018).

Synthesis of Substituted Pyridines

An organocatalyzed formal (3+3) cycloaddition reaction has been described for the synthesis of substituted pyridines, starting from enamines and enal/ynal/enone substrates. This method showcases the role of pyrrolidine hydrochloride in promoting reactions that lead to the formation of complex molecules, emphasizing the synthetic versatility of pyrrolidine derivatives in organic chemistry (Dai et al., 2022).

Safety And Hazards

The safety information available indicates that “3-(Cyclopentylmethoxy)pyrrolidine hydrochloride” may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(cyclopentylmethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)8-12-10-5-6-11-7-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOCXFYAJGEPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylmethoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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